
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid is a compound that combines the structural features of 6-methylsulfanyl-3,4-dihydroisoquinoline and oxalic acid. Isoquinoline derivatives are known for their wide range of biological activities and are important components in many pharmaceuticals . The addition of oxalic acid can influence the solubility and reactivity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfanyl-3,4-dihydroisoquinoline typically involves the cyclization of phenylethanols and nitriles via a tandem annulation process . This reaction can be promoted by reagents such as trifluoromethanesulfonic anhydride (Tf2O). The reaction conditions are mild and can be carried out in the presence of a metal catalyst.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts to facilitate the cyclization process. The use of environmentally benign reagents and conditions is preferred to minimize the formation of harmful by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Methylsulfanyl-3,4-dihydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-methylsulfanyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the methylsulfanyl group can enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Known for its biological activities and used in medicinal chemistry.
7-Hydroxy-6-methoxy-3,4-dihydroisoquinoline: Studied for its potential therapeutic applications.
1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: Used in the synthesis of various pharmaceuticals.
Uniqueness
6-Methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and biological activity. The combination with oxalic acid can also affect its solubility and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
90265-90-0 |
|---|---|
Fórmula molecular |
C22H24N2O4S2 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
6-methylsulfanyl-3,4-dihydroisoquinoline;oxalic acid |
InChI |
InChI=1S/2C10H11NS.C2H2O4/c2*1-12-10-3-2-9-7-11-5-4-8(9)6-10;3-1(4)2(5)6/h2*2-3,6-7H,4-5H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
FNORRFCPFDYZKJ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC2=C(C=C1)C=NCC2.CSC1=CC2=C(C=C1)C=NCC2.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


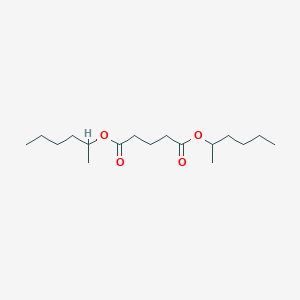
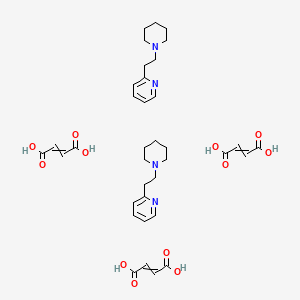
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
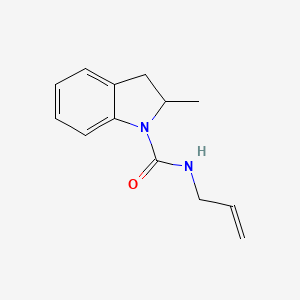
![3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride](/img/structure/B14374523.png)



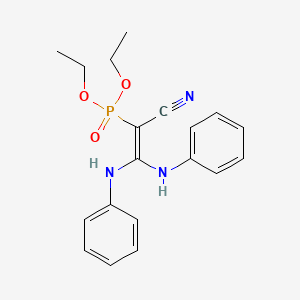
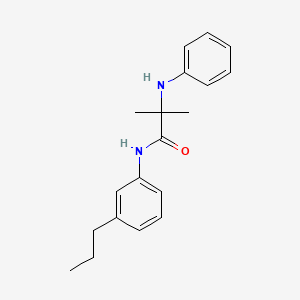
![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)

